1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C₈H₁₅N₃O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 1H-pyrazol-3-amine with 2-(propan-2-yloxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the propan-2-yloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines
Major Products Formed:
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1H-pyrazol-3-amine: The parent compound without the propan-2-yloxyethyl group.
1-[2-(ethoxy)ethyl]-1H-pyrazol-3-amine: A similar compound with an ethoxy group instead of a propan-2-yloxy group.
1-[2-(methoxy)ethyl]-1H-pyrazol-3-amine: A similar compound with a methoxy group instead of a propan-2-yloxy group.
Uniqueness: The presence of the propan-2-yloxyethyl group in this compound imparts unique chemical and physical properties to the compound, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other pyrazole derivatives and valuable for specific applications in research and industry.
Properties
CAS No. |
1003014-02-5 |
---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.2 |
Purity |
93 |
Origin of Product |
United States |
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